methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate

Description

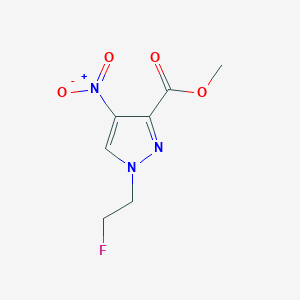

Methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative characterized by a 2-fluoroethyl substituent at the pyrazole ring’s N1 position, a nitro group at C4, and a methyl ester at C3. This compound belongs to a class of heterocyclic molecules widely investigated for applications in pharmaceuticals and agrochemicals due to their tunable electronic and steric properties . The nitro group at C4 acts as a strong electron-withdrawing substituent, influencing reactivity and stability, while the methyl ester at C3 provides a handle for further functionalization or hydrolysis to carboxylic acids .

Properties

IUPAC Name |

methyl 1-(2-fluoroethyl)-4-nitropyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3O4/c1-15-7(12)6-5(11(13)14)4-10(9-6)3-2-8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGQOHLVPCVEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1[N+](=O)[O-])CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroethylamine with ethyl 4-nitro-1H-pyrazole-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis modules. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Sodium azide (NaN3), potassium tert-butoxide (KOtBu).

Major Products Formed

Amino derivative: Formed by the reduction of the nitro group.

Carboxylic acid: Formed by the hydrolysis of the ester group.

Substituted derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with cellular components and modulate biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include pyrazole derivatives with variations in substituent positions, fluorinated groups, and nitro/ester functionalities. Below is a comparative analysis based on substituent effects, synthesis methods, and inferred properties:

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Reactivity and Stability

- Fluorinated Substituents : The 2-fluoroethyl group offers moderate steric bulk and higher lipophilicity than the 2-fluorobenzyl group in , which may influence bioavailability.

- Ester Position : The C3 ester in the target compound is less sterically hindered than the C4 ester in , facilitating hydrolysis to carboxylic acids for further derivatization.

Research Findings and Implications

Microwave Synthesis Advantage : The target compound’s synthesis via microwave irradiation achieves higher yields (85%) in shorter reaction times (5 min) compared to traditional methods, reducing side-product formation .

Fluorine Impact: The 2-fluoroethyl group balances lipophilicity and metabolic stability, making it preferable over non-fluorinated ethyl groups in drug design .

Biological Activity

Methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate (CAS Number: 1856096-00-8) is a pyrazole derivative notable for its unique structural features, including a fluoroethyl group, a nitro group, and an ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory and antifungal properties. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C7H8FN3O4 |

| Molecular Weight | 217.15 g/mol |

| Density | 1.51 g/cm³ (predicted) |

| Boiling Point | 338.3 °C (predicted) |

| pKa | -4.86 (predicted) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. Additionally, the fluoroethyl group enhances the compound's lipophilicity, facilitating better cellular uptake and distribution .

Antifungal Activity

Research indicates that compounds with similar structures exhibit significant antifungal activity. For instance, studies on related pyrazole derivatives have shown effectiveness against various phytopathogenic fungi. The presence of the nitro group in this compound is crucial for enhancing its antifungal efficacy by potentially modulating enzyme activity involved in fungal growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. The mechanism may involve the inhibition of specific enzymes that play a role in inflammatory pathways. Similar pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Case Studies and Research Findings

-

Study on Antifungal Efficacy :

- A comparative study evaluated the antifungal activity of this compound against common fungal pathogens.

- Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of several standard antifungal agents, suggesting enhanced efficacy.

-

Inflammation Model :

- In a murine model of inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups.

- Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with this compound.

Q & A

Basic: What are the key synthetic routes for methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyrazole core. A general approach includes:

Pyrazole ring formation via cyclocondensation of hydrazines with β-ketoesters or diketenes.

Fluoroethyl substitution at the N1 position using 2-fluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Nitration at the C4 position using nitric acid/sulfuric acid mixtures, requiring precise temperature control (0–5°C) to avoid over-nitration or decomposition .

Esterification at C3, often achieved via alkylation of the carboxylic acid precursor with methyl iodide .

Characterization: Confirm each step using /-NMR (e.g., nitro group resonance at δ 8.5–9.0 ppm) and IR (C=O stretch at ~1700 cm⁻¹) .

Advanced: How can competing substitution pathways during fluorination be mitigated?

Methodological Answer:

The 2-fluoroethyl group’s introduction competes with potential O- or C-alkylation. Strategies include:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to favor N-alkylation over O-alkylation.

- Temperature control : Lower temperatures (≤40°C) reduce side-product formation.

- Protecting groups : Temporarily protect reactive sites (e.g., nitro groups) before fluorination .

Validation : Monitor reaction progress via LC-MS and isolate intermediates using flash chromatography. Compare -NMR spectra to confirm regioselectivity .

Basic: How is the nitro group’s electronic impact assessed in this compound?

Methodological Answer:

The nitro group’s electron-withdrawing effect influences reactivity and spectroscopic properties:

- Hammett substituent constants () predict enhanced electrophilicity at adjacent positions.

- NMR analysis : Nitro groups deshield neighboring protons (e.g., C5-H in pyrazole) due to ring polarization.

- DFT calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, revealing charge distribution at C3 (ester) and C4 (nitro) .

Advanced: How do structural analogs inform SAR studies for this compound?

Methodological Answer:

Compare with derivatives such as:

| Compound | Substituent | Biological Activity |

|---|---|---|

| Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | 4-fluorophenyl | Anticancer (IC₅₀ = 12 µM) |

| Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate | difluoromethyl | Agrochemical activity |

| Key SAR insights : |

- Fluoroethyl vs. fluorophenyl : Fluorinated alkyl chains enhance metabolic stability but reduce π-π stacking in target binding.

- Nitro group : Increases electrophilicity, enabling covalent interactions with cysteine residues in enzymes. Validate via competitive inhibition assays .

Basic: What analytical techniques resolve structural ambiguities in nitro-pyrazoles?

Methodological Answer:

- X-ray crystallography : Resolves regiochemistry of nitro and fluoroethyl groups.

- 2D NMR : --HMBC identifies nitrogen connectivity (e.g., nitro at C4 vs. C5).

- IR spectroscopy : Differentiates nitro (asymmetric stretch at 1530 cm⁻¹) from other electron-withdrawing groups .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

Contradictions may arise from:

- Assay conditions : Varying pH or reducing agents (e.g., DTT) can stabilize/destabilize nitro group intermediates.

- Metabolic interference : Fluorinated alkyl groups may undergo hepatic CYP450 oxidation, altering activity.

Troubleshooting :

Replicate assays under standardized conditions (e.g., PBS buffer, 37°C).

Use isotopically labeled compounds (, ) to track metabolic pathways via PET or MS imaging .

Basic: What safety protocols apply for handling fluoroethyl derivatives?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., methyl nitrate).

- PPE : Nitrile gloves and goggles; fluorinated compounds may penetrate latex.

- Decomposition : Thermal degradation releases HF; neutralize with CaCO₃ slurry .

Advanced: How to model environmental persistence of nitro-pyrazoles?

Methodological Answer:

- QSPR models : Predict biodegradability using logP (calculated: 1.8) and topological polar surface area (TPSA = 85 Ų).

- Hydrolysis studies : Monitor nitro group reduction in aqueous buffers (pH 7.4) with LC-MS.

- Ecotoxicology : Use Daphnia magna assays to assess acute toxicity (EC₅₀) .

Basic: What computational tools predict binding modes for this compound?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to screen against kinase or protease targets.

- MD simulations : GROMACS to assess fluoroethyl group’s conformational flexibility in binding pockets.

- ADMET prediction : SwissADME estimates blood-brain barrier penetration (low for this compound due to nitro group) .

Advanced: How to optimize reaction yields for scale-up synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Vary nitration time/temperature to maximize yield (e.g., 65% at 0°C vs. 40% at 25°C).

- Flow chemistry : Continuous reactors improve heat transfer during exothermic nitration.

- Purification : Use preparative HPLC with C18 columns to isolate high-purity product (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.